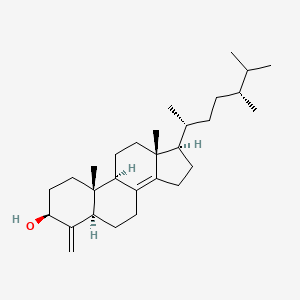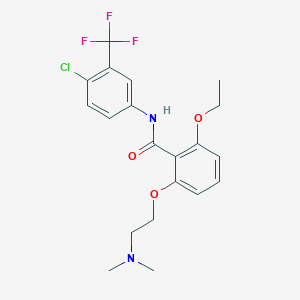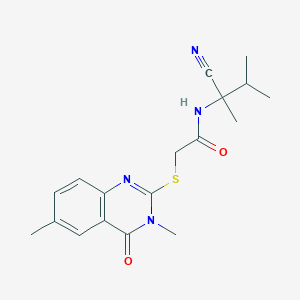
N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCFBP is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. It was first synthesized by researchers at Pfizer in 2007 and has since been studied extensively for its potential therapeutic applications. CCFBP has been found to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and neuroprotection.
Aplicaciones Científicas De Investigación
Protein Kinase B (Akt) Inhibition
N-(4-chlorophenyl)-3-fluoro-N-(piperidine-1-carbonyl)benzamide: has been investigated as a selective inhibitor of Protein Kinase B (PKB or Akt) . PKB plays a crucial role in intracellular signaling pathways related to cell growth and survival. Dysregulated PKB signaling is common in cancer, making it an attractive target for antitumor agents. Researchers have optimized the compound’s lipophilic substitution, resulting in ATP-competitive, nanomolar inhibitors with significant selectivity for PKB over closely related kinases .
Piperazine Synthesis
The compound’s piperidine moiety can be transformed into a piperazine ring. A modular synthesis approach involving intramolecular hydroamination has been explored to create 2,6-disubstituted piperazines. These piperazines find applications in medicinal chemistry and drug discovery .
Anticancer Activity
Studies have demonstrated that N-(4-chlorophenyl)-3-fluoro-N-(piperidine-1-carbonyl)benzamide exhibits potent anticancer activity. It modulates biomarkers associated with PKB signaling in vivo and effectively inhibits the growth of human tumor xenografts in animal models. The compound’s oral bioavailability and tolerability make it promising for cancer therapy .
Diastereoselective Reactions
The compound’s piperidine core has been utilized in diastereoselective reactions. For instance, a protodeboronation strategy using a less nucleophilic reagent led to the synthesis of indolizidine derivatives with good diastereoselectivity .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-15-7-9-17(10-8-15)23(19(25)22-11-2-1-3-12-22)18(24)14-5-4-6-16(21)13-14/h4-10,13H,1-3,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRZRSHIPMWPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride](/img/structure/B2446519.png)
![1-(benzylthio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2446520.png)

![2-(4-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2446525.png)


![3-amino-2-methyl-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2446532.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2446534.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2446536.png)

![2-Chloro-N-[1-(4-chloro-2-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B2446538.png)


